molecular formula C27H46O3 B1668215 Calcifediol monohydrate CAS No. 63283-36-3

Calcifediol monohydrate

Numéro de catalogue: B1668215
Numéro CAS: 63283-36-3
Poids moléculaire: 418.7 g/mol
Clé InChI: WRLFSJXJGJBFJQ-WPUCQFJDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Clinical Applications

  • Treatment of Vitamin D Deficiency
    • Calcifediol is utilized to correct vitamin D deficiency in various populations, including those with obesity, liver disease, and malabsorption syndromes. Studies have shown that calcifediol can achieve target serum levels more rapidly than cholecalciferol due to its direct bioavailability and independence from hepatic conversion processes .
  • Management of Osteoporosis
    • Calcifediol is effective in preventing and treating osteoporosis, particularly in post-menopausal women. Clinical trials indicate that it can significantly increase serum 25-hydroxyvitamin D concentrations compared to cholecalciferol, leading to improved bone density and reduced fracture risk .
  • Support in Chronic Kidney Disease
    • In patients with chronic kidney disease undergoing dialysis, calcifediol helps manage hypocalcemia and secondary hyperparathyroidism. It is often used alongside calcium supplements to enhance bone health .
  • Muscle Function Enhancement
    • Research suggests that calcifediol may improve muscle strength and physical performance. A systematic review indicated positive effects on muscle parameters, although more extensive studies are needed to confirm these findings .
  • Potential Role in COVID-19 Management
    • Some studies have explored the role of calcifediol in improving outcomes for COVID-19 patients, suggesting potential benefits in reducing severity and enhancing recovery rates due to its immunomodulatory effects .

Pharmacological Properties

Calcifediol exhibits several pharmacological advantages:

  • Rapid Absorption : It is absorbed directly into the bloodstream via the portal vein, making it effective even in individuals with fat malabsorption issues .
  • Linear Dose-Response Relationship : The relationship between dosage and serum concentration is more predictable with calcifediol than with cholecalciferol, allowing for precise dosing strategies .
  • Safety Profile : The European Food Safety Authority (EFSA) has concluded that calcifediol monohydrate is safe under recommended usage levels for various populations, including pregnant women .

Comparative Efficacy

The following table summarizes key comparative data between this compound and cholecalciferol:

ParameterThis compoundCholecalciferol
BioavailabilityHighModerate
Onset of ActionRapidSlower
Serum 25(OH)D IncreaseSignificantVariable
Recommended Dosage10 µg/day800-2000 IU/day
Clinical UseOsteoporosis, CKDGeneral supplementation
Special PopulationsLiver diseaseLimited effectiveness

Case Studies

  • Osteoporosis Management :
    • A clinical trial involving post-menopausal women demonstrated that calcifediol treatment resulted in a significant increase in serum 25(OH)D levels within weeks compared to cholecalciferol, leading to improved bone mineral density over six months .
  • Chronic Kidney Disease :
    • In a study of patients undergoing dialysis, those treated with calcifediol showed improved calcium and phosphate balance compared to those receiving traditional vitamin D supplementation, highlighting its efficacy in managing renal osteodystrophy .

Mécanisme D'action

Target of Action

Calcifediol, also known as 25-hydroxyvitamin D3, is an active metabolite of vitamin D3 . The primary target of Calcifediol is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by Calcifediol .

Mode of Action

Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular VDRs that then function as transcription factors to modulate gene expression . This interaction results in the modulation of gene expression, either suppressing or activating certain genes .

Biochemical Pathways

The activation of VDR by Calcifediol affects various biochemical pathways. One of the key pathways influenced is the regulation of calcium and phosphate homeostasis, which is crucial for bone mineralization and skeletal health . Moreover, the interaction between the biologically active form of vitamin D and the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .

Pharmacokinetics

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, Calcifediol achieves target serum 25(OH)D concentrations more rapidly . The intestinal absorption of Calcifediol is relatively preserved in patients with fat malabsorption and it is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .

Result of Action

The molecular and cellular effects of Calcifediol’s action are vast due to its influence on numerous genes. It plays an essential role in calcium and phosphate homeostasis, leading to proper bone mineralization and skeletal health . Moreover, it has been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Analyse Biochimique

Biochemical Properties

Calcifediol monohydrate is involved in various biochemical reactions. It is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . Moreover, this compound may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to bind to the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into calcitriol, the active form of vitamin D3, in the kidney . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This binding interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression are key to its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound achieves target serum 25(OH)D concentrations more rapidly than vitamin D3 . It has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 100 μg 25-OH-D3 kg-1 complete feed, it is well tolerated and could be accepted as the upper tolerated limit for chickens for fattening .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin D. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After ingestion, exogenous vitamin D is packaged into chylomicrons for transport to the liver . Part of the vitamin D contained in chylomicrons can be absorbed by adipose tissue and skeletal muscle .

Subcellular Localization

It is known that this compound can trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcifediol monohydrate is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1) in the liver . The reaction conditions typically involve the use of microsomal fractions from liver tissue, which contain the necessary enzymes for hydroxylation.

Industrial Production Methods

Industrial production of calcifediol involves the extraction and purification of the compound from biological sources or through chemical synthesis. The process includes the hydroxylation of cholecalciferol using microbial or enzymatic methods, followed by purification steps such as chromatography to obtain high-purity calcifediol .

Analyse Des Réactions Chimiques

Types of Reactions

Calcifediol monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydroxylation: Enzymes such as CYP2R1 and 25-hydroxyvitamin D3-1α-hydroxylase are commonly used.

    Oxidation and Reduction: Reagents like NADPH and oxygen are involved in enzymatic hydroxylation reactions.

Major Products Formed

The major product formed from the hydroxylation of calcifediol is calcitriol, which is the active form of vitamin D and plays a crucial role in calcium and phosphate metabolism .

Activité Biologique

Calcifediol monohydrate, also known as 25-hydroxyvitamin D3, is a significant metabolite of vitamin D that plays an essential role in calcium and phosphate homeostasis, as well as exhibiting various biological activities beyond mineral metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and recent research findings.

Calcifediol exerts its biological effects primarily through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily. VDR mediates the genomic actions of calcifediol by regulating gene expression related to calcium absorption and bone metabolism. Additionally, calcifediol can activate rapid non-genomic signaling pathways that influence cellular functions within minutes of exposure. These pathways are associated with membrane-bound VDRs and involve interactions with caveolin and other signaling molecules .

Key Mechanisms:

  • Genomic Effects: Calcifediol binds to VDR, leading to transcriptional regulation of genes involved in calcium and phosphate metabolism.
  • Non-Genomic Effects: Rapid responses include increased calcium transport across cell membranes, which can occur independently of gene transcription .

Clinical Implications

Calcifediol is particularly beneficial for individuals with conditions affecting vitamin D metabolism, such as obesity, liver disease, or chronic kidney disease (CKD). Its bioavailability and potency make it a preferred option over cholecalciferol (vitamin D3) in certain populations. Studies indicate that calcifediol supplementation can lead to significant improvements in serum 25-hydroxyvitamin D levels compared to traditional vitamin D3 supplementation .

Clinical Applications:

  • Chronic Kidney Disease: Calcifediol has been shown to effectively manage secondary hyperparathyroidism (SHPT) in patients with CKD .
  • Bone Health: It enhances calcium absorption and supports bone mineralization, reducing the risk of osteoporosis and fractures in older adults .

Research Findings

Recent studies have focused on the dose-response effects of calcifediol supplementation. A randomized controlled trial indicated that calcifediol is more effective than cholecalciferol in raising serum 25-hydroxyvitamin D levels, particularly at lower doses . Furthermore, research has demonstrated that calcifediol improves maternal and fetal vitamin D status during pregnancy, suggesting its potential role in prenatal care .

Case Studies:

  • Chronic Kidney Disease Management: A study highlighted that patients receiving calcifediol showed improved serum calcium levels and reduced parathyroid hormone levels compared to those on standard vitamin D therapy .
  • Pregnancy Outcomes: In animal models, calcifediol administration during pregnancy resulted in enhanced fetal vitamin D availability and improved metabolic outcomes .

Data Summary

Study FocusFindingsReference
Dose-response effectsCalcifediol more effective than cholecalciferol in raising serum 25(OH)D levels
CKD managementImproved serum calcium and reduced PTH in CKD patients
Prenatal careEnhanced maternal-fetal vitamin D status with calcifediol supplementation

Propriétés

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLFSJXJGJBFJQ-WPUCQFJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63283-36-3
Record name Calcifediol [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063283363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIFEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6YZ13C99Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcifediol monohydrate
Reactant of Route 2
Calcifediol monohydrate
Reactant of Route 3
Calcifediol monohydrate
Reactant of Route 4
Calcifediol monohydrate
Reactant of Route 5
Reactant of Route 5
Calcifediol monohydrate
Reactant of Route 6
Calcifediol monohydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.